molecular formula C7H5CuNS2 B12331482 3H-1,3-benzothiazole-2-thione;copper

3H-1,3-benzothiazole-2-thione;copper

Cat. No.: B12331482
M. Wt: 230.8 g/mol
InChI Key: HXFZHDVPBWJOPB-UHFFFAOYSA-N
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Description

3H-1,3-Benzothiazole-2-thione (CAS 149-30-4) is a sulfur-containing heterocyclic compound characterized by a benzothiazole backbone with a thione (-C=S) group at position 2. Its tautomeric equilibrium with the thiol form (2-mercaptobenzothiazole) has been extensively studied, with the thione tautomer being thermodynamically favored in the solid state . The copper complex of this ligand, 3H-1,3-benzothiazole-2-thione;copper, is a coordination compound where copper ions bind to the sulfur atoms of the thione moiety.

Key properties of the ligand include:

  • Enthalpy of Formation: Experimental values for 3H-1,3-benzothiazole-2-thione at 298.15 K are 205.5 ± 3.8 kJ·mol⁻¹, closely matching theoretical G3 calculations .
  • Tautomerism: The thione form is energetically stable compared to its thiol tautomer, as confirmed by X-ray crystallography and thermodynamic studies .
  • Spectral Data: Distinct IR absorption bands at ~1250 cm⁻¹ (C=S stretch) and NMR signals (e.g., 1H NMR δ 7.2–8.1 ppm for aromatic protons) .

Properties

Molecular Formula

C7H5CuNS2

Molecular Weight

230.8 g/mol

IUPAC Name

3H-1,3-benzothiazole-2-thione;copper

InChI

InChI=1S/C7H5NS2.Cu/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);

InChI Key

HXFZHDVPBWJOPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)S2.[Cu]

Related CAS

4162-43-0
32510-27-3

Origin of Product

United States

Preparation Methods

The Kelly Process: Industrial-Scale MBT Production

The Kelly process (U.S. Pat. No. 1,631,871) remains the primary industrial method for MBT synthesis, involving the reaction of aniline, carbon disulfide (CS₂), and sulfur under elevated pressure and temperature. Modern adaptations refine this process to enhance efficiency:

  • Reaction Conditions : Temperatures of 220–280°C and autogenous hydrogen sulfide (H₂S) pressures of 10–60 bar ensure a single-phase liquid reaction mixture.
  • Residence Time : Controlled residence times (1–6.3 hours, depending on temperature) prevent decomposition of MBT into byproducts like benzothiazole sulfides.
  • Quenching Protocol : Rapid cooling by mixing the crude product with CS₂ at 80–200°C minimizes side reactions, followed by gradual cooling to 20–70°C to crystallize MBT.

Table 1: Optimized Parameters for MBT Synthesis via the Kelly Process

Parameter Range/Value Impact on Yield/Purity
Temperature 220–280°C Higher temps reduce residence time but risk decomposition
Residence Time 1–6.3 hours Inversely correlated with temperature
Pressure 10–60 bar Maintains liquid phase, prevents volatilization
Quenching Temperature 80–200°C Prevents premature crystallization
Final Cooling 20–70°C Yields fine-grained MBT crystals

Yield improvements (up to 95% purity) are achieved by recycling mother liquor, which retains unreacted aniline and CS₂.

Purification and Byproduct Management

Sodium Hydroxide Reprecipitation

Crude MBT is dissolved in NaOH solution to separate tar-like byproducts. Subsequent acidification with H₂SO₄ precipitates purified MBT but generates ~85 kg Na₂SO₄ per 100 kg MBT, posing effluent challenges.

Oxidative Post-Treatment

Oxidative treatment of the aqueous MBT solution with agents like hydrogen peroxide removes residual sulfides, enhancing product stability.

Formation of 3H-1,3-Benzothiazole-2-Thione;Copper(1+)

While the provided sources lack explicit protocols for synthesizing the copper complex, its structure (C₇H₅CuNS₂⁺) suggests a 1:1 coordination of MBT to Cu⁺. General metal-thiolate complexation principles imply the following pathway:

Inferred Synthesis Pathway

  • Deprotonation of MBT : MBT (pKa ~7) reacts with a base (e.g., NaOH) in aqueous or alcoholic solution to form the thiolate anion (C₇H₄NS₂⁻).
  • Coordination with Cu⁺ : The thiolate anion binds to Cu⁺ from salts like CuCl or Cu₂O under inert atmospheres to prevent oxidation to Cu²⁺.
  • Isolation : Precipitation or crystallization yields the copper complex.

Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility.
  • Stoichiometry : A 1:1 molar ratio of MBT to Cu⁺ prevents polynuclear complexes.
  • Oxygen Exclusion : Cu⁺ is prone to oxidation, requiring nitrogen/argon environments.

Challenges and Limitations in Copper Complex Synthesis

Oxidation of Cu⁺

Cu⁺ salts are inherently unstable in air, necessitating stringent anaerobic conditions. Industrial-scale applications may prefer stable Cu²⁺ precursors with in situ reduction.

Ligand Competition

MBT’s thione-thiol tautomerism complicates coordination. Dominant thiolate formation requires pH >7, but excess alkalinity risks copper hydroxide precipitation.

Chemical Reactions Analysis

Types of Reactions

3H-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, Raney nickel for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiazoles .

Scientific Research Applications

Corrosion Inhibition

One of the primary applications of 3H-1,3-benzothiazole-2-thione; copper is its role as a corrosion inhibitor for copper and its alloys. The compound forms stable complexes with copper ions, which helps to protect metal surfaces from corrosive environments. This is particularly useful in cooling systems where copper components are exposed to water containing dissolved ions. By adding this compound, the rate of copper corrosion can be significantly reduced, thereby prolonging the lifespan of equipment and reducing maintenance costs .

Antimicrobial Properties

The copper complex of 3H-1,3-benzothiazole-2-thione has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that these complexes exhibit higher inhibitory concentrations against bacteria such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans. The coordination of copper enhances the biological activity of the benzothiazole derivative, making it a potential candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

In a recent study, different copper complexes were synthesized and tested for their antimicrobial properties. The results indicated that the copper complex exhibited minimum inhibitory concentrations (MICs) significantly lower than those of the free ligand, suggesting that the presence of copper enhances the compound's efficacy against microbial growth .

Rubber Industry Applications

In the rubber industry, 3H-1,3-benzothiazole-2-thione; copper serves as an effective accelerator in vulcanization processes. Its ability to promote cross-linking reactions at lower temperatures and with less sulfur leads to stronger rubber products. This application is particularly valuable for manufacturing tires and other rubber products where durability is critical .

Analytical Chemistry

The compound is also utilized as a sensitive reagent in analytical chemistry for detecting various metals such as gold, bismuth, cadmium, and lead. Its ability to form stable complexes with these metals allows for accurate quantification in various samples. This property makes it an important tool in environmental monitoring and industrial quality control .

Biocidal Applications

Beyond its use in corrosion inhibition and antimicrobial formulations, 3H-1,3-benzothiazole-2-thione; copper has been investigated for its biocidal properties in agricultural settings. It has shown potential as a biocide in formulations aimed at protecting crops from fungal infections .

Electroplating

In electroplating processes, particularly in copper sulfate baths, 3H-1,3-benzothiazole-2-thione acts as a brightener , enhancing the quality of the deposited metal layer. This application is crucial in industries where aesthetic appearance and surface finish are paramount .

Summary Table of Applications

Application AreaDescription
Corrosion InhibitionForms stable complexes with copper ions to prevent corrosion in metal components
Antimicrobial PropertiesExhibits strong antimicrobial activity against various pathogens
Rubber IndustryActs as an accelerator in rubber vulcanization processes
Analytical ChemistryUsed as a reagent for detecting metals in environmental samples
Biocidal ApplicationsInvestigated for use as a biocide in agricultural formulations
ElectroplatingFunctions as a brightener in copper sulfate baths to improve surface quality

Mechanism of Action

The mechanism of action of 3H-1,3-benzothiazole-2-thione involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active sites of enzymes, thereby blocking their function. It also interacts with cellular membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzoxazole-2-thione Derivatives

3H-1,3-Benzoxazole-2-thione, an oxygen analog, shares structural similarities but exhibits distinct thermodynamic and electronic properties:

Property 3H-1,3-Benzothiazole-2-thione 3H-1,3-Benzoxazole-2-thione
ΔfH° (kJ·mol⁻¹) 205.5 ± 3.8 42.0 ± 2.7
Band Gap (eV) Lower (S atom enhances π-conjugation) Higher (O atom reduces conjugation)
Thermal Stability Higher due to stronger C–S bonds Lower
Tautomeric Energy Thione form favored by ~30 kJ·mol⁻¹ Similar tautomeric preference

The sulfur atom in benzothiazole-2-thione enhances electron delocalization, making it a stronger ligand for metal coordination compared to benzoxazole derivatives .

Substituted Benzothiazole-2-thiones

  • 7-Chloro-3H-1,3-benzothiazole-2-thione (CAS 1849-73-6): The chloro substituent increases electrophilicity, altering coordination behavior with copper. It has a higher melting point (~220°C) compared to the parent compound (187–190°C) .
  • 3-Methyl-1,3-benzothiazole-2-thione (CAS 2254-94-6): Methyl substitution at N3 reduces planarity, weakening metal-binding affinity but improving solubility in organic solvents .

Comparison with Other Copper Complexes

Copper-Imidazole/Thiazole Complexes

  • Cu-Imidazole Complexes : Exhibit oxidase-like activity, utilized in oxidation reactions (e.g., glutathione detection). However, they show lower thermal stability than benzothiazole-copper complexes due to weaker Cu–N bonds .
  • Cu-Triazolinethione Complexes : For example, [CuCl₂(H₂O)₂L₂] (L = triazolinethione ligand) displays octahedral geometry, contrasting with the tetrahedral/square-planar geometry typical of benzothiazole-copper complexes .

Copper-Benzimidazole Complexes

Synthesized via copper-catalyzed coupling reactions, these complexes (e.g., 2-phenyl-1H-benzo[d]imidazole derivatives) are primarily used in pharmaceutical chemistry. Key differences include:

  • Coordination Sites : Benzimidazoles bind via N–Cu, while benzothiazole-2-thione utilizes S–Cu, leading to distinct redox properties .
  • Applications : Benzimidazole-copper complexes focus on biological activity (e.g., enzyme inhibition), whereas benzothiazole-copper complexes are explored for catalytic and materials applications .

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